1,2,3,5-Tetra-O-acetyl-D-xylofuranose 1,2,3,5-Tetra-O-acetyl-D-xylofuranose 1,2,3,5-Tetra-O-acetyl-D-xylofuranose is a starting material for the synthesis of nucleosides.
Brand Name: Vulcanchem
CAS No.: 42927-46-8
VCID: VC0058209
InChI: InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1
SMILES: CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C13H18O9
Molecular Weight: 318.28 g/mol

1,2,3,5-Tetra-O-acetyl-D-xylofuranose

CAS No.: 42927-46-8

Reference Standards

VCID: VC0058209

Molecular Formula: C13H18O9

Molecular Weight: 318.28 g/mol

1,2,3,5-Tetra-O-acetyl-D-xylofuranose - 42927-46-8

CAS No. 42927-46-8
Product Name 1,2,3,5-Tetra-O-acetyl-D-xylofuranose
Molecular Formula C13H18O9
Molecular Weight 318.28 g/mol
IUPAC Name [(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1
Standard InChIKey IHNHAHWGVLXCCI-DAAZQVBGSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Appearance Assay:≥95%A neat oil
Description 1,2,3,5-Tetra-O-acetyl-D-xylofuranose is a starting material for the synthesis of nucleosides.
Synonyms D-Xylofuranose Tetraacetate; Xylofuranose Tetraacetate
PubChem Compound 11162923
Last Modified Nov 11 2021
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